Isopropyl 3,5-Dihydroxybenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Isopropyl 3,5-dihydroxybenzoate (B8624769) belongs to the broad class of chemical compounds known as benzoate esters. ontosight.aichemicalbull.com Benzoate esters are derivatives of benzoic acid, a simple aromatic carboxylic acid found naturally in many plants. wikipedia.org These esters are formed through an esterification reaction between benzoic acid (or a substituted benzoic acid) and an alcohol. chemicalbull.comwikipedia.org In the case of Isopropyl 3,5-dihydroxybenzoate, the parent acid is 3,5-dihydroxybenzoic acid and the alcohol is isopropanol (B130326). ontosight.aigoogle.com

The synthesis typically involves reacting the carboxylic acid with the alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (TsOH), often with heating to drive the reaction to completion. google.comlibretexts.orgnih.gov Benzoate esters are characterized by the presence of the benzoyl group (C₆H₅CO-) linked to an alkoxy group. wikipedia.org Many simple benzoate esters, like methyl benzoate and ethyl benzoate, are known for their pleasant odors and are used in fragrances and flavorings. chemicalbull.comwikipedia.org

The chemical reactivity of benzoate esters includes hydrolysis, where the ester bond is cleaved by water in the presence of an acid or base to yield the original carboxylic acid and alcohol. libretexts.org They can also undergo other transformations common to esters, such as reduction to aldehydes or reactions with organometallic compounds. libretexts.org The specific properties and reactivity of any given benzoate ester are influenced by the substituents on the benzene (B151609) ring and the nature of the alcohol-derived ester group. ontosight.ai

Overview of Research Significance and Emerging Applications

The scientific interest in this compound stems primarily from the biological activities associated with its structural components, particularly the dihydroxybenzoate moiety. ontosight.ai Research into related compounds suggests potential applications in medicinal chemistry and materials science.

Detailed Research Findings

Research has shown that the arrangement of hydroxyl groups on a benzoic acid derivative is critical for its biological activity. For instance, in a study comparing positional isomers, a 3,5-dihydroxybenzoate was found to be inactive as a decarboxylase inhibitor, whereas the corresponding 2,4-dihydroxybenzoate (B8728270) isomer showed activity, highlighting the importance of specific molecular geometry for enzyme-substrate interactions.

The physical properties of alkyl 3,5-dihydroxybenzoates are also a subject of study, as they vary with the size of the ester group. While the methyl and ethyl esters are crystalline solids, the bulkier isopropyl group in this compound disrupts efficient crystal lattice packing, resulting in it being a viscous oil. This variation in physical state can be significant for formulation and application development.

Table 2: Comparison of Alkyl 3,5-Dihydroxybenzoates

| Compound | Physical State | Melting Point (°C) |

|---|---|---|

| Methyl 3,5-dihydroxybenzoate | Crystalline solid | 164–166 |

| Ethyl 3,5-dihydroxybenzoate | Crystalline solid | 127–128 |

| This compound | Viscous oil | — |

Emerging Applications

Antioxidant Research: The hydroxybenzoate structure is known for its antioxidant activity, which is the ability to neutralize harmful free radicals. ontosight.ai This property is of interest for protecting against oxidative stress-related conditions. ontosight.ai Phenolic compounds, including various dihydroxybenzoic acids, are actively studied for their antioxidant potential. nih.gov While direct studies on this compound are limited, its structure suggests it is a candidate for such investigations.

Enzyme Inhibition: Compounds that can inhibit specific enzymes are valuable in medicine. Tyrosinase, an enzyme involved in melanin (B1238610) production, is a common target for inhibitors used in cosmetics and to treat hyperpigmentation. nih.govnih.gov Phenolic compounds are a major class of tyrosinase inhibitors, and research in this area is ongoing. nih.gov The structure of this compound makes it a relevant molecule for screening in enzyme inhibition studies.

Synthetic Intermediate: The parent molecule, 3,5-dihydroxybenzoic acid, is an important intermediate in the synthesis of various fine chemicals, including pharmaceuticals like the antioxidant Resveratrol (B1683913) and the antibacterial Bromoprim. guidechem.com This established utility suggests that its esters, including this compound, could also serve as valuable precursors or building blocks in the synthesis of more complex molecules.

Structure

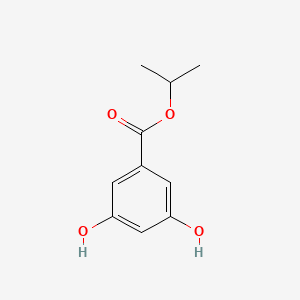

2D Structure

Properties

IUPAC Name |

propan-2-yl 3,5-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(2)14-10(13)7-3-8(11)5-9(12)4-7/h3-6,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHGYOXHBWVIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Isopropyl 3,5 Dihydroxybenzoate

Established Synthetic Routes to Isopropyl 3,5-Dihydroxybenzoate (B8624769)

The most common and traditional method for synthesizing isopropyl 3,5-dihydroxybenzoate is the direct esterification of 3,5-dihydroxybenzoic acid with isopropanol (B130326). This reaction, a classic example of Fischer-Speier esterification, is typically facilitated by an acid catalyst.

Reaction Conditions and Catalytic Systems

To drive the equilibrium towards the formation of the ester, specific reaction conditions and catalytic systems are employed.

Catalytic Systems: Strong mineral acids are the conventional catalysts for this reaction. Commonly used catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). acs.orgnih.gov Para-toluenesulfonic acid (p-TsOH) is also a viable and often preferred catalyst. acs.org

Reflux Conditions: The reaction is typically carried out under reflux conditions. acs.orgnih.gov Heating the reaction mixture to the boiling point of the solvent (often an excess of the alcohol, isopropanol) accelerates the reaction rate. The use of a Dean-Stark apparatus can be beneficial to remove the water formed during the reaction, which, according to Le Chatelier's principle, shifts the equilibrium towards the product side, thereby increasing the yield. researchgate.net

Yield Optimization and Purity Considerations

Several factors influence the yield and purity of the final product.

Steric Hindrance: The reaction is subject to steric hindrance. The secondary nature of isopropanol, being bulkier than a primary alcohol like methanol, can slightly impede the nucleophilic attack on the carbonyl carbon. nih.govsemanticscholar.org Furthermore, the two hydroxyl groups on the aromatic ring of 3,5-dihydroxybenzoic acid can also contribute to steric crowding.

Stepwise Esterification: To maximize the yield, a stepwise approach can be considered, although it is more relevant for di- or tri-acids. In this case, controlling the stoichiometry of the reactants is crucial. Using a large excess of isopropanol can help to drive the reaction to completion and maximize the conversion of the carboxylic acid. researchgate.net

Purity: After the reaction, the crude product is typically purified. This can involve neutralizing the acid catalyst with a weak base, such as a sodium bicarbonate solution, followed by extraction with an organic solvent. acs.org Further purification can be achieved through techniques like recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Interactive Table 1: Catalysts and Conditions for Esterification

| Catalyst | Typical Conditions | Key Considerations |

| Sulfuric Acid (H₂SO₄) | Reflux in excess isopropanol | Strong dehydrating agent, can cause side reactions if not controlled. acs.orgnih.gov |

| Hydrochloric Acid (HCl) | Reflux in isopropanol | Less dehydrating than H₂SO₄, but still a strong acid catalyst. acs.org |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux in isopropanol, often with water removal | Solid catalyst, easier to handle than liquid acids. acs.org |

Advanced Synthetic Strategies and Green Chemistry Approaches

In line with the growing emphasis on sustainable and efficient chemical processes, researchers are exploring alternative methods for the synthesis of this compound.

Exploration of Alternative Esterification Methods

Beyond traditional acid catalysis, other methods offer milder conditions and improved selectivity.

DCC/DMAP Coupling: The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a well-known method for esterification under mild conditions. google.com This method, known as the Steglich esterification, is effective for sterically hindered alcohols and acids and avoids the harsh acidic conditions of the Fischer esterification. semanticscholar.org

Solid Acid Catalysts: The use of reusable solid acid catalysts, such as ion-exchange resins like Dowex H+, represents a greener alternative. nih.gov These catalysts can be easily filtered off from the reaction mixture, simplifying the work-up procedure and reducing waste. nih.gov The Dowex H+/NaI system has been shown to be effective for the esterification of various carboxylic acids, including hydroxybenzoic acids. nih.gov

Borate-Sulfuric Acid Complex: A catalyst complex of borate (B1201080) and sulfuric acid has been reported for the direct synthesis of phenyl esters from phenols and carboxylic acids, which could be adapted for this synthesis. google.com

Biomimetic and Enzymatic Synthesis Prospects

Nature's catalysts, enzymes, and processes that mimic natural synthesis offer highly selective and environmentally benign routes for chemical production.

Enzymatic Synthesis: Lipases are enzymes that catalyze the hydrolysis of fats (lipids) in nature. In non-aqueous environments, they can effectively catalyze the reverse reaction: esterification. The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), for the synthesis of phenolic esters is a well-documented green chemistry approach. nih.govnih.gov This method offers high selectivity, often avoiding the need for protecting groups, and proceeds under mild reaction conditions (e.g., lower temperature). nih.gov While the specific enzymatic synthesis of this compound is not widely reported, the successful synthesis of similar compounds like isopropyl ferulate and other phenolic esters using immobilized lipases suggests its high feasibility. nih.govnih.gov The reaction would involve the incubation of 3,5-dihydroxybenzoic acid and isopropanol with an appropriate lipase in an organic solvent.

Biomimetic Synthesis: Biomimetic synthesis seeks to replicate the strategies used in nature to construct complex molecules. nih.gov While a specific biomimetic route to this compound is not established, the synthesis of other phenolic compounds has been achieved through biomimetic pathways, such as polyketide cyclizations. nih.gov These approaches hold future promise for developing novel and efficient syntheses of various aromatic compounds.

Interactive Table 2: Comparison of Synthetic Methodologies

| Method | Catalyst/Reagent | Advantages | Disadvantages |

| Fischer Esterification | H₂SO₄, HCl, p-TsOH | Low-cost reagents, well-established. acs.orgnih.gov | Harsh conditions, reversible, potential for side reactions. researchgate.net |

| Steglich Esterification | DCC, DMAP | Mild conditions, high yield, good for hindered substrates. semanticscholar.orggoogle.com | Stoichiometric use of expensive reagents, formation of dicyclohexylurea byproduct. semanticscholar.org |

| Solid Acid Catalysis | Dowex H+ | Reusable catalyst, simple work-up, greener process. nih.gov | May require longer reaction times. nih.gov |

| Enzymatic Synthesis | Lipases (e.g., CALB) | High selectivity, mild conditions, environmentally friendly. nih.govnih.gov | Higher cost of enzymes, potential for enzyme inhibition. nih.gov |

Green Catalysis in Dihydroxybenzoate Ester Synthesis

The synthesis of dihydroxybenzoate esters, including the isopropyl variant, is increasingly benefiting from the principles of green chemistry, which prioritize the use of non-toxic, renewable materials, and energy-efficient processes. Traditional esterification often relies on strong mineral acids like sulfuric acid, which can lead to environmental and corrosion issues google.com. Modern approaches aim to mitigate these drawbacks through the use of novel catalytic systems.

Enzymatic Catalysis: Lipases have emerged as highly effective biocatalysts for esterification reactions. These enzymes operate under mild conditions, exhibit high selectivity, and are environmentally friendly google.com. The enzymatic synthesis of esters, such as octyl formate, has demonstrated high conversion rates (up to 96.51%) and the potential for catalyst reusability, which is economically advantageous google.com. Ketoreductases have also been employed for the stereoselective synthesis of various dihydroxy esters, highlighting the precision offered by enzymatic methods Current time information in Bangalore, IN.. This approach can be applied to the synthesis of this compound from 3,5-dihydroxybenzoic acid and isopropanol, offering a greener alternative to conventional chemical catalysis.

Ionic Liquids: Acidic ionic liquids (AILs) are another cornerstone of green catalysis for esterification. nih.gov These compounds are salts that are liquid at low temperatures and possess unique properties like low vapor pressure, high thermal stability, and tunable acidity. nih.govorgsyn.org They can function as both solvent and catalyst, simplifying reaction setups. nih.gov Brønsted acidic ionic liquids, for example, have been successfully used to catalyze the synthesis of various esters, including aspirin (B1665792) and fatty acid esters, with high yields and good catalyst recyclability. nih.govprepchem.com Heteropolyanion-based ionic liquids have also been shown to be effective, offering the advantage of self-separation from the reaction mixture, which simplifies product purification. nih.gov These systems represent a promising technology for the industrial-scale, eco-friendly production of dihydroxybenzoate esters.

Synthesis of Structural Analogs and Derivatives

The 3,5-dihydroxybenzoate framework is a versatile platform for chemical synthesis. Its structural analogs and derivatives are central to various fields of research, from medicinal chemistry to materials science.

Modification of the Isopropyl Ester Moiety

While this compound is a specific target, the ester group itself can be readily modified to generate a library of analogous compounds. The most common approach is the direct esterification of 3,5-dihydroxybenzoic acid with different alcohols. For instance, methods for synthesizing methyl 3,5-dihydroxybenzoate and ethyl 3,5-dihydroxybenzoate are well-documented, typically involving refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of sulfuric acid. google.comprepchem.comgoogle.com This same principle allows for the synthesis of a wide range of alkyl and aryl esters, thereby tuning the compound's physicochemical properties, such as solubility and lipophilicity.

Another route for modification is transesterification, where the isopropyl group is exchanged for another alcohol moiety under catalytic conditions. Conversely, the ester can be cleaved back to the parent carboxylic acid through hydrolysis, which can then be re-esterified with a different alcohol.

Aromatic Ring Modifications and Substitutions

The aromatic ring of 3,5-dihydroxybenzoic acid is amenable to various electrophilic substitution reactions, allowing for the introduction of new functional groups that can dramatically alter the molecule's properties. The two hydroxyl groups are activating and direct incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6).

Alkylation: A key modification is the introduction of alkyl groups onto the ring. For example, the synthesis of Benvitimod, an anti-inflammatory drug, involves the isopropylation of the 3,5-dihydroxybenzoate ring at the 4-position as a crucial step. lookchem.comresearchgate.net Similarly, Friedel-Crafts alkylation of 4-hydroxybenzoic acid with an isopropylating agent can yield 4-hydroxy-3,5-diisopropylbenzoic acid, demonstrating a parallel alkylation strategy on a related scaffold. google.com

Halogenation: The aromatic ring can also be halogenated. The bromination of 3,5-dihydroxybenzoic acid with elemental bromine in an aqueous mineral acid has been shown to produce 3,5-dihydroxy-4-bromobenzoic acid. google.com This introduces a bromine atom at the 4-position. The synthesis of various dihalogenated 4-hydroxy-benzoic acid esters has also been reported, indicating that positions ortho to the hydroxyl groups can be functionalized with halogens like chlorine and iodine. researchgate.net

These substitution reactions provide access to a diverse range of precursors for more complex derivatives.

Synthesis of Stilbene (B7821643) and Other Complex Derivatives from 3,5-Dihydroxybenzoic Acid Precursors

3,5-Dihydroxybenzoic acid is a pivotal precursor for the synthesis of stilbenes, a class of compounds known for their diverse biological activities. The most famous member of this family, resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), is widely studied for its antioxidant and cardioprotective properties. nih.govguidechem.com

Multiple synthetic routes to resveratrol and its analogs originate from 3,5-dihydroxybenzoic acid. guidechem.comgoogle.com A common strategy involves several steps:

Protection: The hydroxyl groups of 3,5-dihydroxybenzoic acid are often protected (e.g., as methoxy (B1213986) or benzyloxy ethers) to prevent unwanted side reactions.

Reduction: The carboxylic acid is reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative).

Conversion to a Wittig or Horner-Wadsworth-Emmons reagent: The alcohol is typically converted to a benzyl bromide, which is then used to prepare a phosphonium (B103445) salt or a phosphonate (B1237965) ester. nih.gov

Olefin-forming reaction: This key step involves reacting the Wittig or HWE reagent with an appropriately substituted benzaldehyde (B42025) (e.g., 4-hydroxybenzaldehyde (B117250) or a protected version) to form the characteristic stilbene double bond. nih.gov

Deprotection: The protecting groups on the hydroxyls are removed to yield the final stilbene product.

An alternative approach is the Perkin condensation, which has been used to synthesize (Z)-3,5-dihydroxy-4-isopropylstilbene, an impurity found in the synthesis of the drug Benvitimod. lookchem.comresearchgate.net This demonstrates how the core 3,5-dihydroxybenzoic acid structure can be built upon to create complex, substituted stilbenes.

Derivatization for Specific Research Applications (e.g., Functionalized Resveratrol Analogues, Hydrazineylidene Conjugates)

The derivatization of the 3,5-dihydroxybenzoate core is often driven by the need for molecular tools in biological and medicinal research. By creating analogs with modified structures, researchers can probe biological pathways, enhance therapeutic properties, and improve pharmacokinetic profiles.

Functionalized Resveratrol Analogues: Many studies focus on synthesizing resveratrol analogs to improve its biological activity or overcome its poor bioavailability. ub.eduub.edu This includes creating π-extended analogs by replacing one of the benzene (B151609) rings with larger aromatic systems like naphthalene (B1677914) or heterocycles such as quinoline (B57606) and quinoxaline. nih.govnih.gov These modifications aim to enhance properties like antioxidant and anti-inflammatory activity. nih.gov

Hydrazide and Other Conjugates: The carboxylic acid or ester function of the 3,5-dihydroxybenzoate scaffold is a convenient handle for creating more complex conjugates. For example, esters can be converted to hydrazides by reacting them with hydrazine (B178648) hydrate. researchgate.netmdpi.com These hydrazides are versatile intermediates. They can be reacted with aldehydes or ketones to form hydrazineylidene conjugates or used in azide (B81097) coupling methods to be linked to various amines, introducing a wide range of functional groups. mdpi.com For instance, 3,5-dihalogeno-4-methoxy-benzoic acid hydrazides have been used as precursors for synthesizing pyrazole (B372694) and oxadiazole derivatives. researchgate.net Such derivatization strategies are crucial for developing compounds for specific applications, including the design of enzyme inhibitors or targeted therapeutic agents.

Chemical Reactivity and Mechanistic Investigations of Isopropyl 3,5 Dihydroxybenzoate

Oxidation Reactions and Quinone Formation Pathways

The oxidation of Isopropyl 3,5-Dihydroxybenzoate (B8624769) is primarily characterized by the transformation of its dihydroxybenzene moiety. The presence of two hydroxyl groups on the aromatic ring makes it susceptible to oxidation, potentially leading to the formation of quinone-type structures. The specific pathway and products of oxidation are highly dependent on the oxidizing agent and reaction conditions.

Studies on the closely related 3,5-dihydroxybenzoic acid (3,5-DHBA) have shown that oxidation using advanced oxidation processes, such as UV/H₂O₂ and UV/Fenton-like systems, proceeds through the formation of hydroxylated intermediates. mdpi.com In these processes, hydroxyl radicals attack the aromatic ring, leading to the formation of more complex compounds before eventual degradation. mdpi.com For instance, the oxidation of 3,5-DHBA has been observed to yield intermediates like 2,4,6-trihydroxybenzoic acid, 3,4,5-trihydroxybenzoic acid, and tetrahydroxybenzene. mdpi.com It is plausible that the oxidation of Isopropyl 3,5-Dihydroxybenzoate would follow a similar initial pathway of hydroxylation.

The subsequent oxidation of these polyhydroxylated intermediates can then lead to the formation of quinones. While the meta-positioning of the hydroxyl groups in this compound does not favor direct conversion to a simple benzoquinone, which typically requires ortho or para dihydroxy substitution, the formation of more complex quinonoid structures from the oxidized intermediates is a likely pathway. The electrochemical oxidation of other dihydroxybenzoic acid isomers, such as 2,5-dihydroxybenzoic acid, has been shown to result in the formation of a corresponding quinoid form through a two-electron transfer process. cdnsciencepub.com

The general mechanism for the oxidation of phenols to quinones involves the removal of a hydrogen atom from a hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring, particularly at the ortho and para positions. youtube.com Subsequent oxidation steps can then lead to the formation of the quinone.

| Oxidizing System | Observed Intermediates (in related compounds) | Potential Final Products |

|---|---|---|

| UV/H₂O₂ | Hydroxylated benzoic acid derivatives | Degradation products, complex quinonoids |

| UV/Fenton-like | 2,4,6-trihydroxybenzoic acid, 3,4,5-trihydroxybenzoic acid | Degradation products, complex quinonoids |

| Electrochemical Oxidation | Quinoid forms (in other isomers) | Substituted quinones |

Reduction Reactions and Dihydroxy Derivative Generation

The reduction of this compound can target either the ester functional group or the aromatic ring, depending on the reducing agent and reaction conditions.

A significant reduction pathway for 3,5-dihydroxybenzoate esters involves the conversion of the ester group to a primary alcohol, yielding 3,5-dihydroxybenzyl alcohol. This transformation can be achieved using a composite reduction system of a borohydride (B1222165), such as sodium borohydride or potassium borohydride, in the presence of a Lewis acid like aluminum chloride or zinc chloride. google.com This method provides a direct and simpler route to 3,5-dihydroxybenzyl alcohol from the corresponding ester. google.com

Alternatively, the aromatic ring of the parent compound, 3,5-dihydroxybenzoic acid, can be reduced through catalytic transfer hydrogenation. This process typically employs a palladium on carbon (Pd/C) catalyst with a hydrogen donor like sodium formate. Such a reaction would convert the aromatic ring into a cyclohexyl ring, generating isopropyl 3,5-dihydroxycyclohexanecarboxylate. The specific stereochemistry of the resulting dihydroxycyclohexane derivative would depend on the reaction conditions and the catalyst used. Furthermore, catalytic hydrogenation of benzoic acid and its derivatives can also lead to the reduction of the carboxylic acid/ester group to a methyl group or a hydroxymethyl group, depending on the catalyst system. For instance, ruthenium-based catalysts have been shown to be effective for the hydrogenation of both the aromatic ring and the carboxylic group. researchgate.netcabidigitallibrary.org

| Reducing System | Target Functional Group | Primary Product |

|---|---|---|

| Borohydride + Lewis Acid | Ester | 3,5-Dihydroxybenzyl alcohol |

| Catalytic Transfer Hydrogenation (e.g., Pd/C, sodium formate) | Aromatic Ring | Isopropyl 3,5-dihydroxycyclohexanecarboxylate |

| Catalytic Hydrogenation (e.g., Ru-based catalysts) | Aromatic Ring and/or Ester | Varies (e.g., cyclohexyl derivatives, benzyl (B1604629) alcohol derivatives) |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the two electron-donating hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In the case of 3,5-disubstitution, the positions ortho to both hydroxyl groups (positions 2 and 6) and the position para to one and ortho to the other (position 4) are the most activated.

An example of an electrophilic aromatic substitution on the parent 3,5-dihydroxybenzoic acid is bromination. The reaction of 3,5-dihydroxybenzoic acid with elemental bromine in the presence of an aqueous mineral acid can lead to the formation of 3,5-dihydroxy-4-bromobenzoic acid. google.com This indicates that the position between the two hydroxyl groups (position 4) is highly susceptible to electrophilic attack. It is expected that this compound would undergo a similar regioselective bromination.

Nitration of hydroxybenzoic acids is also a feasible electrophilic aromatic substitution. For instance, m-hydroxybenzoic acid can be nitrated to produce 3-hydroxy-4-nitrobenzoic acid. prepchem.com By analogy, the nitration of this compound would likely introduce a nitro group at the 2, 4, or 6 positions.

However, Friedel-Crafts reactions, both alkylation and acylation, are generally not successful on benzoic acid and its esters. quora.com The carboxylate group is a deactivating group, which makes the aromatic ring less nucleophilic and thus less reactive towards the carbocation or acylium ion intermediates of the Friedel-Crafts reaction. quora.com This deactivating effect would likely hinder the successful Friedel-Crafts reaction on this compound.

| Reaction | Electrophile | Expected Major Product(s) | Notes |

|---|---|---|---|

| Bromination | Br⁺ | Isopropyl 4-bromo-3,5-dihydroxybenzoate | The position between the two hydroxyl groups is highly activated. |

| Nitration | NO₂⁺ | Isopropyl 3,5-dihydroxy-4-nitrobenzoate and/or Isopropyl 3,5-dihydroxy-2-nitrobenzoate | Substitution at the activated positions is expected. |

| Friedel-Crafts Alkylation/Acylation | R⁺ / RCO⁺ | No reaction or very low yield | The ester group deactivates the ring towards this reaction. |

Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Computational Techniques

The study of the reaction mechanisms of this compound and related compounds relies heavily on advanced analytical techniques. Spectroscopic methods are invaluable for monitoring the progress of reactions and identifying intermediates and final products.

For instance, in the oxidation of 3,5-dihydroxybenzoic acid, UV-Visible and molecular fluorescence spectroscopies have been employed to track the degradation of the parent compound and the formation of new chromophoric products. mdpi.com Changes in the absorbance and fluorescence spectra over time provide insights into the kinetics and pathways of the oxidation process. mdpi.com The appearance of new absorption or emission bands can indicate the formation of hydroxylated intermediates and other reaction products. mdpi.com

Computational chemistry offers a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. Quantum chemical calculations can be used to determine the electron density distribution, molecular orbital energies, and electrostatic potential of the molecule. nih.gov This information helps to predict the most likely sites for electrophilic attack and to rationalize the observed regioselectivity in reactions like halogenation and nitration.

Furthermore, techniques such as X-ray crystallography can provide precise information about the three-dimensional structure of the molecule and its derivatives, which is crucial for understanding steric effects in its reactions. The crystal structure of a cocrystal of pyrimethamine (B1678524) with 3,5-dihydroxybenzoic acid has been studied, and the electrostatic properties were analyzed by transferring electron-density parameters from a database, demonstrating the application of these advanced methods. nih.gov

Advanced Spectroscopic and Structural Characterization for Mechanistic and Binding Studies

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystallographic study for Isopropyl 3,5-Dihydroxybenzoate (B8624769) is not publicly available, analysis of a closely related isomer, Isopropyl 3,4-Dihydroxybenzoate, provides significant insight into the expected structural features. nih.gov

Determination of Bond Geometries and Hydrogen Bonding Networks

The analysis of the crystal structure of Isopropyl 3,4-Dihydroxybenzoate reveals key details about its bond lengths, angles, and the critical role of hydrogen bonding in its solid-state assembly. nih.gov The molecule consists of a planar benzene (B151609) ring substituted with two hydroxyl groups and an isopropyl ester group.

The hydroxyl groups are pivotal in forming both intramolecular and intermolecular hydrogen bonds. These interactions dictate the molecular conformation and the packing of molecules within the crystal lattice. In the case of the 3,4-isomer, O-H···O hydrogen bonds are observed, linking molecules into chains. nih.gov A similar, extensive hydrogen-bonding network would be anticipated for Isopropyl 3,5-Dihydroxybenzoate, with the hydroxyl groups at the 3 and 5 positions acting as both donors and acceptors, and the ester carbonyl oxygen also participating as a hydrogen bond acceptor.

Table 1: Representative Bond Geometries (Predicted for this compound based on related structures)

| Bond/Angle | Predicted Value |

| C-C (aromatic) | ~1.39 Å |

| C-O (hydroxyl) | ~1.36 Å |

| C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.34 Å |

| O-C (ester) | ~1.48 Å |

| C-O-H angle | ~109° |

| C-C-C (aromatic) | ~120° |

| O=C-O (ester) | ~123° |

Table 2: Hydrogen-Bond Geometry in Isopropyl 3,4-Dihydroxybenzoate nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O3—H3···O4 | 0.82 | 2.15 | 2.844 (2) | 142 |

| O3—H3···O4 | 0.82 | 2.28 | 2.720 (2) | 115 |

| O4—H4···O2 | 0.82 | 1.93 | 2.747 (2) | 175 |

D = Donor atom, H = Hydrogen atom, A = Acceptor atom. Data for Isopropyl 3,4-dihydroxybenzoate.

Addressing Crystallographic Challenges (e.g., Twinning, Weak Diffraction)

The process of obtaining high-quality single crystals suitable for X-ray diffraction can present several challenges. For a molecule like this compound, issues such as crystal twinning, where multiple crystal lattices are intergrown, or weak diffraction intensity can complicate structure solution and refinement. Weak diffraction may arise from the small size or poor quality of the crystals. Overcoming these challenges often requires meticulous crystallization experiments and potentially the use of high-intensity X-ray sources, such as a synchrotron.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of individual atoms.

¹H-NMR and ¹³C-NMR Signal Assignment and Interpretation

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the protons of the isopropyl group. The symmetry of the 3,5-disubstituted aromatic ring will simplify the aromatic region of the spectrum.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (isopropyl) | ~1.3 | Doublet | 6H |

| -CH (isopropyl) | ~5.1 | Septet | 1H |

| Ar-H (H4, H6) | ~6.5-6.7 | Doublet | 2H |

| Ar-H (H2) | ~7.1-7.3 | Triplet | 1H |

| -OH | Variable, broad | Singlet | 2H |

The ¹³C-NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (isopropyl) | ~22 |

| -CH (isopropyl) | ~69 |

| C2, C6 (aromatic) | ~108 |

| C4 (aromatic) | ~107 |

| C1 (aromatic) | ~132 |

| C3, C5 (aromatic) | ~159 |

| C=O (ester) | ~166 |

Advanced NMR Techniques for Conformational and Interaction Studies (e.g., NOE difference spectra)

To further probe the three-dimensional structure and conformation in solution, advanced NMR techniques can be employed. Nuclear Overhauser Effect (NOE) difference spectroscopy, for instance, can reveal through-space proximity between protons. Irradiation of the isopropyl -CH proton could show an NOE enhancement to the adjacent aromatic protons (H2 and H6), providing evidence for the preferred orientation of the ester group relative to the aromatic ring. Other 2D NMR experiments like COSY (Correlation Spectroscopy) would confirm the coupling between the isopropyl -CH and -CH₃ protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to definitively assign all proton and carbon signals.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (ester) | Stretching | ~1700 - 1680 | Strong |

| C=C (aromatic) | Stretching | 1620 - 1580 | Medium-Strong |

| C-O (ester) | Stretching | 1300 - 1100 | Strong |

| C-O (hydroxyl) | Stretching | 1260 - 1180 | Strong |

The broadness of the O-H stretching band is indicative of significant hydrogen bonding. The position of the C=O stretching frequency can be influenced by conjugation with the aromatic ring and any intramolecular hydrogen bonding. For comparison, the IR spectrum of the related Isopropyl 3,4-dihydroxybenzoate shows characteristic bands at 3458 and 3314 cm⁻¹ (O-H), 2985 cm⁻¹ (C-H), and 1677 cm⁻¹ (C=O). nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₂O₄), with a monoisotopic mass of approximately 196.0736 g/mol , MS serves as a primary method for confirming its molecular identity. High-resolution mass spectrometry can verify the elemental composition by providing highly accurate mass measurements.

Beyond molecular weight confirmation, MS provides critical structural information through fragmentation analysis. When the ionized molecule (molecular ion) passes through the mass spectrometer, it can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure, offering a "fingerprint" that helps elucidate its chemical bonds and functional groups.

For this compound, characteristic fragmentation pathways would involve cleavage of the ester bond and modifications to the aromatic ring. Key fragmentation patterns observed in the mass spectra of esters and carboxylic acids include the loss of the alcohol moiety and decarboxylation. libretexts.org The analysis of fragmentation patterns for similar polyketide structures has also provided models for understanding how these molecules break apart under ionization conditions. nih.gov

A table of predicted fragments for this compound is presented below.

| Fragmentation Process | Lost Fragment | Resulting Ion (m/z) | Notes |

|---|---|---|---|

| Loss of Isopropyl Radical | •CH(CH₃)₂ | 153 | Cleavage of the C-O bond of the ester. |

| McLafferty Rearrangement | C₃H₆ (Propene) | 154 | Hydrogen transfer from the isopropyl group to the carbonyl oxygen, followed by elimination of a neutral propene molecule. |

| Loss of Isopropoxy Radical | •OCH(CH₃)₂ | 137 | Cleavage of the ester C-O bond. |

| Decarboxylation of m/z 154 | CO₂ | 110 | Loss of carbon dioxide from the 3,5-dihydroxybenzoic acid ion, resulting in a resorcinol-like fragment. |

This compound, as a phenolic ester, can be susceptible to thermal degradation, making soft ionization techniques essential for its analysis. These methods impart minimal excess energy to the analyte, preserving its structure and allowing for the detection of the intact molecular ion.

Electrospray Ionization (ESI-MS) is a widely used soft ionization technique particularly suited for polar and thermally labile molecules like phenolic compounds. nih.govnih.gov In ESI, a solution of the analyte is sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge concentration on the droplets increases until ions are ejected into the gas phase. Liquid chromatography is often coupled with ESI-MS (LC-ESI-MS) to separate complex mixtures before analysis, enabling the identification and quantification of specific phenolic compounds in various samples. mdpi.comresearchgate.netmdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is another powerful soft ionization method. The analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy at a specific wavelength. A pulsed laser irradiates the sample, causing the matrix to vaporize and carry the intact analyte molecules into the gas phase as ions. An interesting aspect of dihydroxybenzoic acid (DHB) isomers is their common use as matrices in MALDI-MS. researchgate.netnih.gov For instance, 2,5-dihydroxybenzoic acid (2,5-DHB) is a standard matrix for the analysis of various biomolecules and synthetic polymers. nih.govmdpi.com The selection of the DHB isomer can significantly influence ionization efficiency for different analytes. researchgate.net This inherent property of the parent acid structure underscores the suitability of MALDI for analyzing its derivatives, such as this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification in Crystal Lattices

The surface is colored according to various properties, most commonly dnorm, which maps the normalized contact distance. Red spots on the dnorm surface highlight intermolecular contacts that are shorter than the van der Waals radii, typically indicating hydrogen bonds, while blue regions represent longer contacts. nih.gov This technique allows for a detailed examination of the forces governing the crystal packing, such as hydrogen bonding and π-π stacking. mdpi.com

Based on analyses of similar structures, the expected contributions of intermolecular contacts for this compound in a crystalline state are summarized below.

| Intermolecular Contact Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | ~60-70% | Represents van der Waals forces between hydrogen atoms on adjacent molecules. nih.govepa.gov |

| O···H / H···O | ~15-20% | Primarily indicates strong O-H···O hydrogen bonds involving the hydroxyl and carbonyl groups. nih.govnih.gov |

| C···H / H···C | ~15% | Represents weaker C-H···π or C-H···O interactions. nih.gov |

| C···C | Low | Indicates π-π stacking interactions between aromatic rings. nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. als-journal.com It is widely employed to predict the molecular properties and reactivity of chemical compounds. For this compound, DFT calculations can elucidate its fundamental energetic and electronic characteristics, model its chemical behavior, and predict the mechanisms by which it may exert antioxidant effects.

DFT calculations can determine the optimal molecular geometry of this compound and its key electronic properties. Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). als-journal.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. als-journal.com The energy gap between HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

These calculations would provide a quantitative basis for understanding the molecule's intrinsic stability and its potential to participate in electron-transfer processes, which is fundamental to many of its potential biological activities.

Table 1: Predicted Electronic Properties of this compound via DFT

| Property | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | A higher EHOMO value would suggest a stronger capacity to donate electrons, a key feature for antioxidant activity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | A lower ELUMO value indicates a greater ease of accepting electrons. |

| Egap (LUMO-HOMO) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller energy gap implies higher reactivity, suggesting the molecule can more readily engage in chemical reactions. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Lower IP values are associated with a greater propensity for electron donation, relevant for antioxidant mechanisms. researchgate.net |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Higher EA values indicate a greater ability to accept an electron. |

Computational modeling using DFT can map the potential energy surface for reactions involving this compound. This allows for the identification of the most stable molecular conformations and the transition states for various chemical transformations. scispace.com By calculating the activation energies for different potential pathways, researchers can predict the most likely routes of reaction. This is particularly valuable for understanding its metabolic fate, degradation pathways, or its mechanism of action in a biological system. For instance, modeling the reaction with a reactive oxygen species (ROS) could reveal the specific sites on the molecule most susceptible to attack and the energetic favorability of such an interaction.

Phenolic compounds like this compound are known to exert antioxidant effects through several key mechanisms. DFT calculations are instrumental in predicting the dominant pathway by evaluating the thermodynamics of each process. nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical. The feasibility of this pathway is assessed by calculating the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bonds. nih.govnih.gov A lower BDE indicates that the hydrogen atom can be more easily abstracted, suggesting a favorable HAT process.

Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. nih.gov The initial step is governed by the Ionization Potential (IP), which represents the energy needed to remove an electron. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This pathway begins with the deprotonation of the antioxidant, followed by the transfer of an electron from the resulting anion to the free radical. The key thermodynamic parameters for this mechanism are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). nih.govnih.gov

The dominant antioxidant mechanism is determined by the pathway with the lowest activation energy, which can be inferred from these calculated thermodynamic parameters. The solvent environment also plays a crucial role, as polar solvents can facilitate mechanisms involving charge separation, such as SPLET. nih.gov

Table 2: Thermodynamic Parameters for Predicting Antioxidant Mechanisms

| Mechanism | Controlling Parameter(s) | Interpretation |

| HAT | Bond Dissociation Enthalpy (BDE) | A lower BDE for the O-H bond indicates a higher likelihood of radical scavenging via the HAT mechanism. nih.gov |

| SET-PT | Ionization Potential (IP) | A lower IP suggests that electron transfer is more favorable, promoting the SET-PT pathway. nih.gov |

| SPLET | Proton Affinity (PA) | A lower PA indicates that proton loss is easier, making the initial step of the SPLET mechanism more favorable in polar media. nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is crucial for predicting potential biological targets and understanding the molecular basis of a compound's activity.

Molecular docking simulations place this compound into the binding site of a target macromolecule in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, often reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.gov

These simulations can identify the most likely binding mode and the specific amino acid residues within the target's active site that interact with the ligand. mdpi.com Key interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For this compound, the two hydroxyl groups and the carbonyl group of the ester are likely to be key sites for forming hydrogen bonds with polar amino acid residues in a receptor's binding pocket.

Table 3: Example of a Hypothetical Molecular Docking Result for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| e.g., α-amylase | -7.2 | ASP-197, GLU-233, HIS-305 | Hydrogen Bonds with hydroxyl and carbonyl groups. |

| e.g., Cyclooxygenase-2 | -6.8 | TYR-385, SER-530, ARG-120 | Hydrogen Bonds with the phenolic hydroxyls; Hydrophobic interaction with the isopropyl group. |

While molecular docking provides a static prediction of the binding pose, Molecular Dynamics (MD) simulations can be employed to analyze the stability of the predicted receptor-ligand complex over time. nih.gov An MD simulation models the movement and interaction of atoms and molecules for a specific period, providing insights into the dynamic behavior of the complex in a simulated physiological environment. nih.gov

By running an MD simulation on the docked complex of this compound and its target protein, researchers can assess the stability of the binding pose. Key metrics for analysis include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates conformational stability, and the persistence of critical interactions, such as hydrogen bonds, throughout the simulation. A stable complex is characterized by low RMSD fluctuations and the maintenance of key binding interactions, providing stronger evidence that the compound is a viable ligand for the target. nih.gov

Biochemical Mechanisms of Action in Vitro Studies and Molecular Interactions

Molecular Mechanisms of Antioxidant Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their biological function, centered on their ability to neutralize reactive oxygen species (ROS) and other free radicals. The specific arrangement of functional groups on Isopropyl 3,5-Dihydroxybenzoate (B8624769) dictates its efficacy in these processes.

The ability of an antioxidant to donate a hydrogen atom or an electron to a free radical is commonly quantified using various in vitro assays. The most prevalent of these are the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. e3s-conferences.orgcropj.comresearchgate.net While specific data for Isopropyl 3,5-Dihydroxybenzoate is not extensively documented, studies on its parent compound, 3,5-Dihydroxybenzoic acid (3,5-DHBA), provide significant insight into its potential activity.

In comparative studies, 3,5-DHBA demonstrates potent radical scavenging activity. One study found that among various dihydroxybenzoic acids, 3,5-DHBA exhibited the strongest activity in the DPPH assay. nih.gov Other research has quantified the antioxidant effects of 3,5-DHBA across multiple assays, confirming its capabilities. nih.gov For instance, at a concentration of 50 μM, 3,5-DHBA was shown to inhibit ABTS radicals by over 60%. nih.gov The FRAP assay, which measures the reduction of the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺), also confirms the antioxidant power of the 3,5-dihydroxy substitution pattern. nih.gov

The data from these assays collectively indicate that the 3,5-dihydroxybenzoate structure is an effective free radical scavenger. Esterification to form this compound may alter its lipophilicity, which could, in turn, influence its interaction with radicals in different solvent systems, a principle observed with other phenolic esters. psu.edu

| Assay | Result | Reference Compound/Value | Source |

|---|---|---|---|

| DPPH Radical Scavenging | Ranked highest among dihydroxybenzoic acids tested | Compared to 2,4-DHBA, 2,6-DHBA, etc. | nih.gov |

| ABTS Radical Scavenging | 60.39% Inhibition (at 50 μM) | Less effective than 2,3-DHBA (86.40%) | nih.gov |

| FRAP Value | 0.127 ± 0.044 TAUFe/μmol | Less active than 2,3-DHBA (0.612) | nih.gov |

| CUPRAC Value | Low activity compared to other isomers | Less active than 3,4,5-THB (89.13 μM TE) | nih.gov |

The antioxidant activity of phenolic compounds is intrinsically linked to the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.gov These groups act as hydrogen donors, and the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the benzene (B151609) ring. nih.gov

The substitution pattern of this compound, with two hydroxyl groups in the meta position relative to each other and to the carboxyl group, is crucial. Studies have shown that for dihydroxybenzoic acids, the meta substitution (positions 3 and 5) confers high antioxidant activity. nih.gov This is somewhat counterintuitive, as ortho (1,2) and para (1,4) substitutions are often considered more effective due to their ability to form stable quinone-like resonance structures. nih.gov However, the observed high activity of the 3,5-dihydroxy pattern suggests that other factors, such as bond dissociation enthalpy and ionization potential, play a significant role. The presence of two hydroxyl groups in the meta positions appears to create a highly favorable electronic environment for radical quenching. nih.gov

Oxidative stress arises from an imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. nih.gov Antioxidant compounds can mitigate this by neutralizing ROS before they can cause harm.

While direct studies on this compound in cellular models are limited, research on structurally related compounds provides a strong basis for its expected effects. For example, gallic acid (3,4,5-trihydroxybenzoic acid) and its esters have been shown to protect cells from induced oxidative stress. nih.gov In one study, gallic acid derivatives attenuated ROS production in SH-SY5Y neuroblastoma cells exposed to an oxidative toxin. psu.edu Similarly, other antioxidants like curcumin (B1669340) have demonstrated protective effects in HepG2 liver cells subjected to ethanol-induced oxidative stress by reducing ROS levels and preserving mitochondrial function. nih.gov

Given the potent free-radical scavenging ability of the 3,5-dihydroxybenzoate moiety, it is hypothesized that this compound would similarly protect cells from oxidative damage. Its increased lipophilicity from the isopropyl group could potentially enhance its ability to intercalate into cellular membranes, offering protection against lipid peroxidation, a key feature of oxidative stress-induced cell injury. nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

Beyond direct antioxidant action, this compound may exert biological effects through the inhibition of specific enzymes, a common mechanism for phenolic compounds. This can modulate critical cellular pathways involved in inflammation and bacterial metabolism.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. Chronic activation of this pathway is implicated in many inflammatory diseases. Several natural phenolic compounds are known to inhibit NF-κB signaling. nih.gov

Direct research into the effect of this compound on the NF-κB pathway is not yet available. However, compelling evidence from related molecules suggests this is a plausible mechanism of action. A study on 2,3-dihydroxybenzoic acid and its ethyl ester derivative found that both compounds could decrease the activation of the NF-κB transcription factor. nih.gov This finding is significant as it demonstrates that a dihydroxybenzoic acid structure, including its ester form, can interfere with this key inflammatory pathway. It is plausible that this compound could act similarly, potentially by inhibiting an upstream kinase like IκB kinase (IKK), thereby preventing the release and nuclear translocation of NF-κB.

Many bacteria require iron for survival and utilize small molecules called siderophores to scavenge iron from their environment. The biosynthesis of a major class of siderophores, including enterobactin (B1671361) in E. coli, begins with the activation of 2,3-dihydroxybenzoic acid by the enzyme Dihydroxybenzoate-AMP Ligase, also known as EntE. Inhibition of this enzyme could represent a powerful antibacterial strategy.

Inhibition of Tyrosinase Activity and Kinetic Characterization

Tyrosinase is a key copper-containing enzyme involved in melanogenesis and the enzymatic browning of fruits and vegetables. nih.gov Its inhibition is a significant area of research in the cosmetic, medicinal, and food industries. nih.gov While direct kinetic studies on this compound are not extensively detailed in the available literature, research on structurally similar compounds provides valuable insights into the potential inhibitory mechanisms.

A study on 3,5-dihydroxyphenyl decanoate (B1226879) (DPD), an ester of 3,5-dihydroxybenzoic acid, revealed potent, irreversible inhibition of the diphenolase activity of mushroom tyrosinase. nih.gov At lower concentrations (5-60 µM), the enzyme's activity decreased slowly, but at higher concentrations, DPD strongly and irreversibly inhibited the enzyme, with an estimated IC50 value of 96.5 µM. nih.gov Kinetic analysis indicated that DPD can bind to both the free enzyme and the enzyme-substrate complex, leading to a complete loss of activity. nih.gov

The kinetic characterization of enzyme inhibitors is crucial for understanding their mechanism of action. mdpi.com Methods like the Lineweaver-Burk plot analysis are used to determine the mode of inhibition, such as competitive, non-competitive, or mixed types. mdpi.comresearchgate.net For instance, kinetic studies of various inhibitors have identified competitive inhibition, where the inhibitor vies with the substrate for the enzyme's active site, and mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.comnih.gov The inhibition constant (Ki) is a critical parameter derived from these studies, quantifying the inhibitor's potency. nih.gov

Carbonic Anhydrase Isoform Inhibition by Dihydroxybenzoate Esters

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma and epilepsy. nih.gov

A series of dihydroxybenzoic acid esters, including methyl, ethyl, and isopropyl esters of 3,5-dihydroxybenzoic acid, were synthesized and evaluated for their ability to inhibit six mammalian CA isoforms: CA I, II, VII, IX, XII, and XIV. nih.gov The study reported that many of these ester derivatives demonstrated increased inhibitory action compared to the parent hydroxybenzoic acids, with some compounds showing efficacy in the submicromolar range against several of the investigated isoforms. nih.gov Carboxylic acids incorporating specific structural scaffolds have been shown to act as highly effective, low nanomolar inhibitors of certain isoforms like hCA VII and XII, while being poor inhibitors of others such as hCA I, II, and IV. nih.gov This highlights the potential for developing isoform-selective inhibitors based on the carboxylate functional group. nih.gov

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Selected Inhibitors This table is illustrative, based on findings for classes of inhibitors including carboxylates and sulfonamides. Specific Ki values for this compound were not detailed in the provided search results.

| Inhibitor Class | Target Isoform | General Efficacy | Selectivity Profile |

|---|---|---|---|

| Carboxylic Acids (Phthalimide Scaffold) | hCA I, II, IV | Generally Poor | Higher selectivity for hCA VII and XII |

| Carboxylic Acids (Phthalimide Scaffold) | hCA VII, XII | Highly Effective (Low Nanomolar) | |

| Sulfonamides (Phthalimide Scaffold) | hCA I, II, IV, VII, XII | Significant Inhibition (Sub-nanomolar for hCA VII) | Lower isoform selectivity compared to carboxylates |

Modulation of Cholinesterase (AChE, BChE) and β-Secretase Activities (for related derivatives)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes that hydrolyze the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for Alzheimer's disease (AD). mdpi.com Another key enzyme in AD pathogenesis is β-secretase (BACE-1), which is involved in the production of amyloid-beta (Aβ) peptides. nih.govnih.gov

Research into the inhibition of these enzymes has explored various phenolic compounds and their derivatives. mdpi.comaaem.pl For example, olive biophenols like quercetin (B1663063) have demonstrated inhibitory activity against AChE, BChE, and BACE-1. nih.gov Studies on phenolic acids found in beer also confirmed in vitro anticholinesterase activity. aaem.placademicjournals.org

The development of multi-target-directed ligands (MTDLs) is a promising strategy in AD research, aiming to create single compounds that can inhibit multiple pathogenic targets. who.intnih.gov Several studies have focused on designing dual inhibitors of AChE and BACE-1. nih.govresearchgate.net For instance, one designed inhibitor showed good dual potency with an IC50 of 1.83 µM for AChE and 0.567 µM for BACE-1. nih.govresearchgate.net This MTDL approach, which combines pharmacophores from known inhibitors of different enzymes, may offer a more effective therapeutic direction for complex diseases like AD. who.intnih.gov While direct studies on this compound are absent, the proven activity of other phenolic derivatives suggests that this class of compounds warrants investigation.

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is a key intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov The inhibition of this enzyme is an established therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion. nih.govresearchgate.net

Phenolic compounds are widely studied as natural α-glucosidase inhibitors. nih.govmdpi.com While specific data for this compound is limited, studies on related compounds are informative. For example, a phenolic-rich fraction from Simarouba glauca leaves showed significant inhibition of yeast α-glucosidase with an IC50 value of 2.4 ± 0.4 μg/mL, far more potent than the drug acarbose (B1664774) (IC50 = 2450 ± 24 μg/mL). nih.gov

Kinetic studies are essential to determine the mechanism of inhibition. nih.govacs.org Various polyphenols and their derivatives have been shown to act as competitive, non-competitive, or mixed-type inhibitors of α-glucosidase. mdpi.comacs.orgmdpi.com For instance, a kinetic study of the Simarouba glauca fraction indicated a mixed type of inhibition with a Ki of 6.2 μg/mL. nih.gov Another study on galbanic acid derivatives identified a potent competitive inhibitor with a Ki value of 0.57 µM. nih.gov These findings underscore the potential of benzoate (B1203000) derivatives and other phenolics as a source of effective α-glucosidase inhibitors. researchgate.net

Table 2: Alpha-Glucosidase Inhibition by Selected Natural Compounds/Fractions This table presents data for related phenolic compounds and fractions to illustrate typical findings.

| Inhibitor | Source/Type | IC50 Value | Inhibition Type | Reference |

|---|---|---|---|---|

| Phenolic Fraction | Simarouba glauca | 2.4 ± 0.4 μg/mL | Mixed | nih.gov |

| Acarbose (Reference) | Drug | 2450 ± 24 μg/mL | Competitive | nih.gov |

| Fisetin | Cotinus coggygria | 4.099 × 10-4 mM | Non-competitive | mdpi.com |

| Compound 3h | Galbanic acid derivative | 0.3 ± 0.3 μM | Competitive | nih.gov |

Modulation of Cellular Signaling Pathways at the Molecular Level

Effects on Cell Proliferation and Apoptosis Pathways

The modulation of cell proliferation and apoptosis is a hallmark of many biologically active compounds. Research on ethyl 3,4-dihydroxybenzoate (protocatechuic acid ethyl ester), a compound structurally similar to this compound, provides significant insights into these effects, particularly in cancer cells. nih.govnih.gov

In vitro studies on esophageal squamous cell carcinoma cells demonstrated that ethyl 3,4-dihydroxybenzoate induces S-phase cell cycle arrest, a loss of mitochondrial membrane permeability, and caspase-dependent apoptosis. medchemexpress.com This suggests that the compound can halt cell division and trigger programmed cell death pathways. medchemexpress.com The cytotoxic effects were found to be mediated by the upregulation of several key regulatory genes and proteins. nih.gov Specifically, the treatment led to increased expression of BNIP3, Beclin, and N-myc downstream-regulated gene-1 (NDRG1). nih.govmedchemexpress.com The enriched expression of BNIP3 and Beclin was shown to cause autophagy, which occurred alongside apoptosis in the treated cancer cells. nih.gov Furthermore, silencing NDRG1 expression attenuated the apoptotic effect, indicating its crucial role in the cell death process induced by ethyl 3,4-dihydroxybenzoate. nih.gov

Investigation of Molecular Targets and Ligand-Receptor Interactions

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action. mdpi.com For dihydroxybenzoate esters, studies have begun to pinpoint key interacting proteins. Ethyl 3,4-dihydroxybenzoate is recognized as a competitive inhibitor of prolyl-hydroxylase domain enzymes (PHDs). medchemexpress.comnih.gov PHDs normally regulate the degradation of hypoxia-inducible factor-1α (HIF-1α); by inhibiting PHDs, the compound stabilizes HIF-1α. medchemexpress.comnih.gov

This initial interaction triggers a cascade of downstream events. The stabilization of HIF-1α leads to the upregulation of its target genes, including BNIP3 and NDRG1, which mediate the observed autophagic and apoptotic effects in cancer cells. nih.gov Therefore, PHD, HIF-1α, BNIP3, and NDRG1 represent key molecular targets and mediators in the signaling pathway affected by this dihydroxybenzoate ester. nih.gov

The investigation of these ligand-receptor interactions is increasingly aided by in silico molecular docking studies. researchgate.netspringernature.comscience.gov This computational technique models the interaction between a ligand (the compound) and a protein target at the atomic level, predicting binding conformations and affinities. nrfhh.comnih.gov Such studies can elucidate how a compound fits into a protein's active site and guide the design of more potent and selective inhibitors. science.gov

Antimicrobial Mechanisms at the Molecular Level

Identification of Molecular Targets for Antimicrobial Action

Efforts to locate relevant research findings will continue, and this information will be updated should new data become available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Isopropyl Ester and Aromatic Hydroxylation on Molecular Activity

The molecular activity of isopropyl 3,5-dihydroxybenzoate (B8624769) is intrinsically linked to its core components: the isopropyl ester and the hydroxyl groups on the aromatic ring. The ester group, formed from isopropyl alcohol and 3,5-dihydroxybenzoic acid, influences the compound's solubility, a key determinant of its pharmacokinetic profile. ontosight.ai The hydroxylation pattern, with hydroxyl groups at the 3 and 5 positions, is a crucial factor in the compound's potential antioxidant and other biological effects. ontosight.ai

Positional Isomer Effects on Biochemical Interactions

The specific placement of hydroxyl groups on the benzoic acid ring, known as positional isomerism, has a profound impact on the biochemical interactions of dihydroxybenzoate derivatives. wiserpub.com Studies on various dihydroxybenzoic acid isomers reveal that the relative positions of the hydroxyl groups influence their antioxidant capacity. wiserpub.comnih.gov For instance, the antioxidant activity of dihydroxybenzoic acids is not solely dependent on the presence of two hydroxyl groups but is also related to their positions. wiserpub.com This is because the position affects the ease of hydrogen or electron donation, a key mechanism in neutralizing free radicals. wiserpub.com Furthermore, the position of hydroxyl groups can influence the antibacterial activity of benzoic acid derivatives. nih.gov For example, a hydroxyl group at the 2-position of the benzoic ring has been shown to enhance antibacterial effects against certain strains. nih.gov

Influence of Hydroxyl Group Number and Location on Antioxidant Potency

The number and location of hydroxyl groups are determinant factors for the antioxidant capacity of phenolic compounds like isopropyl 3,5-dihydroxybenzoate. researchgate.netnih.gov Research has consistently shown a strong correlation between the number of hydroxyl groups and antioxidant efficacy. nih.gov Generally, a higher number of hydroxyl groups leads to greater antioxidant potential. nih.gov

Correlating Structural Features with Enzyme Inhibition Profiles

The structural characteristics of this compound and its analogs play a pivotal role in their ability to inhibit enzymes. The benzoic acid backbone, the isopropyl ester, and the hydroxyl groups all contribute to the molecule's interaction with enzyme active sites. For instance, functionalized 3,5-dihydroxybenzoates have been synthesized and evaluated as inhibitors of enzymes like E. coli EPSP synthase, demonstrating that the benzene (B151609) ring can effectively substitute for more complex structures in inhibitor design. nih.gov

The position of hydroxyl groups on the benzene ring significantly affects enzyme inhibition. mdpi.com Studies on the inhibition of α-amylase by benzoic acid derivatives have shown that a hydroxyl group at the 2-position positively influences inhibitory activity, while a hydroxyl group at the 5-position has a negative effect. mdpi.com This suggests that the specific orientation of hydroxyl groups can either facilitate or hinder binding to the enzyme's active site. mdpi.com The presence of an isopropyl group can also influence inhibitory activity by affecting the molecule's hydrophobicity and how it fits into the binding pocket of an enzyme. drugdesign.org

Systematic Variations for Modulating Specific Biological Activities (e.g., Antifeedant Activity)

Systematic structural modifications to a parent compound like this compound are a cornerstone of drug discovery, allowing for the fine-tuning of specific biological activities. While direct studies on the antifeedant activity of this compound are not extensively documented in the provided results, the principles of structure-activity relationships (SAR) suggest that altering its chemical structure could modulate such properties.

For example, modifying the ester group from isopropyl to other alkyl or aryl groups would change the molecule's lipophilicity and size, potentially impacting its interaction with insect gustatory receptors. Similarly, altering the number or position of the hydroxyl groups on the aromatic ring could affect its binding to target proteins in insects. The principles of SAR are widely applied to modulate various biological activities, from enzyme inhibition to receptor binding. drugdesign.org

Development of SAR Models for Predictive Design

Structure-Activity Relationship (SAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov The development of such models for this compound and its derivatives would be invaluable for the predictive design of new molecules with enhanced or specific biological activities.

These models can be qualitative, providing general rules about which structural features are important for activity, or quantitative (QSAR), providing mathematical equations that predict the activity of new compounds. researchgate.netbiochempress.com For instance, a 3D-QSAR model could be developed to predict the enzyme inhibitory potency of novel 3,5-dihydroxybenzoate analogs. nih.gov By analyzing the steric, electrostatic, and hydrophobic fields of a series of compounds, these models can guide the design of new derivatives with improved properties, such as higher binding affinity or greater selectivity for a particular biological target. researchgate.net The ultimate goal of SAR and QSAR studies is to facilitate the rational design of more effective and specific therapeutic agents. nih.gov

Applications in Advanced Chemical Systems and Materials Science

Role as a Synthetic Building Block and Chemical Intermediate

Isopropyl 3,5-Dihydroxybenzoate (B8624769) serves as a crucial building block and chemical intermediate in organic synthesis, primarily due to the reactivity of its core structure, 3,5-dihydroxybenzoic acid. This precursor is a significant fine chemical intermediate used in the synthesis of pharmaceuticals, pesticides, and dyes. guidechem.com The two hydroxyl groups and the aromatic ring are active sites that allow for a wide range of chemical transformations.

The parent compound, 3,5-dihydroxybenzoic acid, is a key starting material for synthesizing complex molecules with significant biological activity. guidechem.com For instance, it is a precursor in the artificial synthesis of Resveratrol (B1683913), a polyphenolic compound known for its antioxidant properties. guidechem.com It is also the foundational material for producing Bromoprim, a selective inhibitor of dihydrofolate reductase with broad-spectrum antibacterial activity. guidechem.com Similarly, the closely related methyl ester, 3,5-dihydroxy methyl benzoate (B1203000), is an important intermediate for industrial chemicals and the synthesis of bulk drugs like Armillarisin A and brodimoprim, as well as polyphenols such as trans-resveratrol. google.com

The role of Isopropyl 3,5-Dihydroxybenzoate as an intermediate leverages this established reactivity. The esterification of 3,5-dihydroxybenzoic acid to its isopropyl ester is a key step, often accomplished by reacting the acid with isopropanol (B130326) under acidic catalysis (e.g., using sulfuric acid). The introduction of the isopropyl group modifies the molecule's physical properties, such as solubility and steric hindrance, which can be advantageous in specific synthetic pathways. This modification allows it to be used as a building block for more complex structures in medicinal chemistry and materials science. ontosight.ai

Below is a table summarizing key intermediates derived from the 3,5-dihydroxybenzoic acid core and their applications.

| Precursor/Intermediate | Product | Field of Application | Reference |

| 3,5-Dihydroxybenzoic Acid | Resveratrol | Medicine (Antioxidant) | guidechem.com |

| 3,5-Dihydroxybenzoic Acid | Bromoprim | Medicine (Antibacterial) | guidechem.com |

| 3,5-Dihydroxybenzoic Acid | "Tingli" (Plant Growth Regulator) | Agriculture | guidechem.com |

| 3,5-Dihydroxy Methyl Benzoate | 3,5-Dihydroxy benzaldehyde (B42025) | Industrial Chemicals | google.com |

| 3,5-Dihydroxy Methyl Benzoate | Armillarisin A, Brodimoprim | Pharmaceuticals | google.com |

Integration into Nanoemulsion Formulations for Controlled Release Systems

The structural characteristics of dihydroxybenzene derivatives are beneficial for their incorporation into advanced drug delivery vehicles like nanoemulsions, which are designed for controlled release. While research directly on this compound nanoemulsions is limited, studies on structurally analogous compounds, such as 3,5-dihydroxy-4-isopropylstilbene (B173183) (DHPS), provide significant insights into the potential formulation strategies. researchgate.netnih.gov